molecular formula C7H11NO2 B12986506 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid

2-Azabicyclo[2.2.1]heptane-4-carboxylic acid

Cat. No.: B12986506
M. Wt: 141.17 g/mol
InChI Key: GSEADFBJEDRQEZ-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.1]heptane-4-carboxylic acid is a bicyclic β-amino acid featuring a rigid norbornane-like scaffold with a carboxylic acid group at the 4-position and a nitrogen atom in the bridgehead (Figure 1). This compound is of significant interest in medicinal chemistry due to its conformational rigidity, which enhances binding affinity and metabolic stability in drug candidates . Its synthesis typically involves stereoselective aza-Diels-Alder reactions or hydrolysis of protected amino esters, as demonstrated in the preparation of its 3-carboxylic acid isomer .

Properties

IUPAC Name

2-azabicyclo[2.2.1]heptane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6(10)7-2-1-5(3-7)8-4-7/h5,8H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEADFBJEDRQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions typically involve the use of palladium catalysts and specific ligands to facilitate the transformation.

Industrial Production Methods

Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.1]heptane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential in the development of pharmaceuticals, particularly as a scaffold for designing drugs targeting various biological pathways.

Drug Discovery

Research has indicated that derivatives of 2-azabicyclo[2.2.1]heptane exhibit a range of biological activities, making them valuable in drug discovery:

  • Orexin Receptor Antagonists : Compounds derived from this bicyclic structure have been identified as non-peptide antagonists of orexin receptors, which are implicated in regulating sleep, appetite, and cognitive functions. These derivatives show promise for treating disorders such as narcolepsy, insomnia, and obesity .
  • Cardiovascular Agents : Certain derivatives have been developed for their effectiveness in treating cardiovascular diseases, including hypertension and myocardial ischemia. These compounds demonstrate significant activity due to their ability to interact with specific receptors involved in cardiovascular regulation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-azabicyclo[2.2.1]heptane derivatives:

  • Cytotoxic Effects : Some derivatives have shown cytotoxic activity against various tumor cell lines, including glioblastoma and hepatocellular carcinoma . This suggests that modifications to the azabicyclo structure can enhance its efficacy against cancer cells.

Structural Modifications and Derivatives

The introduction of functional groups or modifications to the azabicyclo framework can significantly alter the pharmacological properties of the compounds.

Fluorinated Derivatives

Fluorinated versions of 2-azabicyclo[2.2.1]heptane-4-carboxylic acid have been synthesized to improve metabolic stability and bioavailability:

  • Enhanced Properties : The incorporation of fluorine atoms not only modifies the physical properties but also influences the compound's interaction with biological macromolecules, potentially leading to improved therapeutic profiles .

Case Study: Orexin Receptor Antagonists

A study demonstrated that specific 2-azabicyclo[2.2.1]heptane derivatives effectively antagonize orexin receptors:

  • Methodology : Researchers synthesized several derivatives and evaluated their binding affinity to orexin receptors using radiolabeled assays.
  • Findings : Compounds exhibited high selectivity and potency, making them suitable candidates for further development into clinical therapeutics targeting sleep disorders .

Case Study: Cardiovascular Applications

Another investigation focused on the cardiovascular applications of these compounds:

  • Synthesis : Derivatives were synthesized through multi-step reactions involving bis-hydroxylation and alkylation processes.
  • Results : In vivo studies indicated that these compounds significantly reduced blood pressure in hypertensive models, demonstrating their potential as antihypertensive agents .

Data Tables

Application AreaCompound TypeBiological ActivityReferences
Medicinal ChemistryOrexin receptor antagonistTreatment for sleep disorders
Cardiovascular Agents2-Azabicyclo derivativesAntihypertensive effects
Anticancer ActivityCytotoxic derivativesActivity against glioblastoma
Fluorinated DerivativesFluoro-azabicyclo compoundsImproved metabolic stability

Mechanism of Action

The mechanism by which 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The rigid bicyclic structure allows for precise binding interactions, which can modulate biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3- vs. 4-Carboxylic Acid Derivatives

The positional isomer 2-azabicyclo[2.2.1]heptane-3-carboxylic acid (compound 4 in ) is more extensively studied. Key differences include:

  • Synthesis: The 3-carboxylic acid is obtained via alkaline hydrolysis of amino esters, while the 4-carboxylic acid requires specialized routes, such as chiral resolution or multi-step cycloadditions .
  • Applications : The 3-carboxylic acid is a precursor to ligands for asymmetric catalysis and DPP-4 inhibitors, whereas the 4-carboxylic acid is primarily explored in niche pharmaceutical contexts (e.g., Neogliptin analogs) .
  • Stability : The 4-carboxylic acid’s hydrochloride salt is listed as a discontinued product by multiple suppliers, suggesting challenges in stability or synthesis scalability .
Table 1: Comparison of Positional Isomers
Property 3-Carboxylic Acid Derivative 4-Carboxylic Acid Derivative
Molecular Formula C₇H₁₁NO₂ C₇H₁₁NO₂
CAS Number 1824151-11-2 (4-carboxylic acid) 1212453-90-1 (HCl salt)
Synthesis Method Hydrolysis of amino esters Chiral resolution, aza-Diels-Alder
Commercial Price (250 mg) ~$200 (estimated) $3850 (HCl salt)

Stereochemical Variants

Stereochemistry profoundly impacts biological activity and physicochemical properties:

  • exo vs. endo Isomers : highlights Boc-protected exo- and endo-3-carboxylic acids (6a–d). The exo isomer (6a) is synthesized via BOC protection of ethyl esters, while the endo isomer (6c,d) requires distinct reaction conditions .
  • Enantiomers : The (-)-enantiomer of 2-azabicyclo[2.2.1]hept-5-en-3-one (a precursor) has a higher melting point (92–100°C) compared to the racemic (±)-form (55–59°C), reflecting differences in crystallinity .
Table 2: Stereochemical and Physical Properties
Compound Melting Point (°C) Key Application
(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one 92–100 Chiral synthon for DPP-4 inhibitors
(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one 55–59 Intermediate for racemic derivatives

Ring Size and Substituent Variations

  • Substituent Effects : Boc-protected derivatives (e.g., 2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid, CAS 1935385-39-9) are common in drug discovery to improve solubility and reduce reactivity .

Biological Activity

2-Azabicyclo[2.2.1]heptane-4-carboxylic acid, also referred to as (1R)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid, is a bicyclic compound characterized by a nitrogen atom integrated into a seven-membered ring structure, along with a carboxylic acid group at the 4-position. This unique structural composition contributes to its biological activity and potential therapeutic applications.

Biological Activity Overview

The biological activity of 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid has been investigated across various domains, including antimicrobial, neuroprotective, and anticancer properties.

Antimicrobial Activity

Bicyclic compounds similar to 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid have shown promise as antimicrobial agents. Studies indicate that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms .

Neuroprotective Effects

Research has indicated that derivatives of this compound may interact with neurotransmitter systems, potentially offering neuroprotective benefits. For example, certain analogs have been studied for their ability to modulate neurotransmitter release and receptor activity, which could be beneficial in neurodegenerative diseases .

Anticancer Properties

The anticancer properties of 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid have also been explored. Structural analogs have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

The mechanisms underlying the biological activities of 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid involve interactions with specific molecular targets such as enzymes and receptors:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites, thereby preventing substrate catalysis .
  • Receptor Modulation : Its rigid bicyclic structure allows for precise binding to receptor sites, potentially modulating their function .

Quantitative Structure-Activity Relationship (QSAR)

QSAR models have been developed to predict the biological efficacy of 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid based on its structural characteristics. These models help in understanding how variations in structure can influence biological activity and guide the design of new derivatives with enhanced effects .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid in relation to other bicyclic compounds:

Compound NameStructure TypeUnique Features
3-Aminomethyl-3-(4-fluorophenyl)cyclobutane Cyclobutane derivativeExhibits distinct receptor affinity
7-Azabicyclo[2.2.1]heptane Bicyclic amineLacks carboxylic functionality
1-Methyl-3-pyrrolidinecarboxylic acid Pyrrolidine derivativeDifferent nitrogen positioning affecting activity
8-Azabicyclo[3.3.0]octane Bicyclic amineAlternative ring size influencing pharmacodynamics

This table illustrates how the unique bicyclic structure combined with the carboxylic acid functionality enhances the bioactivity and therapeutic relevance of 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid compared to similar compounds.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating derivatives of 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid for their biological activities:

  • DPP-4 Inhibitors : A study demonstrated that compounds containing a bicyclic amino moiety showed potent DPP-4 inhibition, suggesting potential use in treating hyperglycemia .
  • γ-secretase Complex Inhibition : Another study reported that derivatives were tested for their inhibitory activity towards γ-secretase complexes, which are implicated in Alzheimer's disease . The findings suggested that specific substitutions on the bicyclic core could enhance selectivity and potency.

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